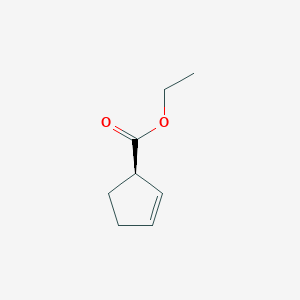
(1R)-2-Cyclopentene-1-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-Cyclopentene-1-carboxylic acid ethyl ester, commonly known as CPEE, is a cyclic amino acid derivative that has gained significant attention in the scientific research community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. CPEE is a chiral compound, and its stereoisomers have different biological activities, making it a promising candidate for drug discovery.
Wirkmechanismus
The mechanism of action of CPEE is not well understood, but studies have suggested that it may act by binding to specific receptors or enzymes in the body. CPEE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. CPEE has also been shown to activate the peroxisome proliferator-activated receptor (PPAR), which is involved in the regulation of lipid metabolism.
Biochemische Und Physiologische Effekte
CPEE has been shown to exhibit various biochemical and physiological effects. Studies have suggested that CPEE may have anti-inflammatory effects by inhibiting the production of prostaglandins and other inflammatory mediators. CPEE has also been shown to have anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, CPEE has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
CPEE has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. CPEE is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, CPEE has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, CPEE can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CPEE. One area of interest is the development of new derivatives of CPEE with enhanced biological activity. Another area of interest is the investigation of the mechanism of action of CPEE and its derivatives, which could provide insights into their potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and toxicity of CPEE and its derivatives, which could facilitate their development as new drugs.
Synthesemethoden
CPEE can be synthesized by several methods, including the reaction of cyclopentadiene with ethyl acrylate, followed by hydrolysis and decarboxylation. Another method involves the cyclization of 4-pentenoic acid with diazomethane, followed by esterification. The synthesis of CPEE is relatively simple and can be achieved using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
CPEE has been extensively studied for its potential applications in drug discovery. Studies have shown that CPEE and its derivatives exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. CPEE has also been shown to modulate the activity of certain enzymes and receptors, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
162084-63-1 |
|---|---|
Produktname |
(1R)-2-Cyclopentene-1-carboxylic acid ethyl ester |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
ethyl (1R)-cyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-2-10-8(9)7-5-3-4-6-7/h3,5,7H,2,4,6H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
UEQABYAVIXEMCK-ZETCQYMHSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CCC=C1 |
SMILES |
CCOC(=O)C1CCC=C1 |
Kanonische SMILES |
CCOC(=O)C1CCC=C1 |
Synonyme |
2-Cyclopentene-1-carboxylicacid,ethylester,(R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



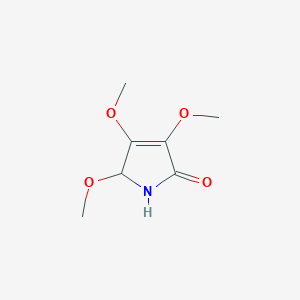
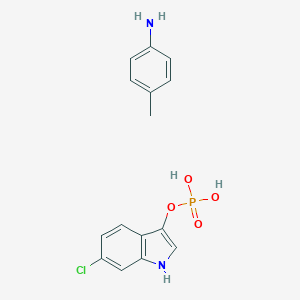
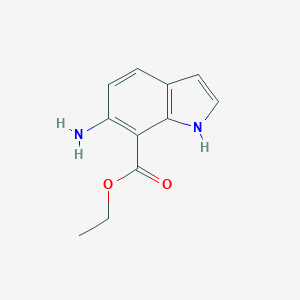
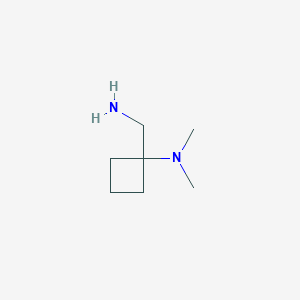
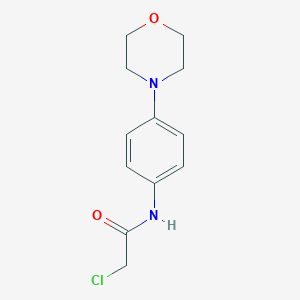
![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)

![Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B69053.png)
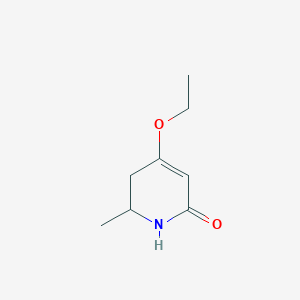
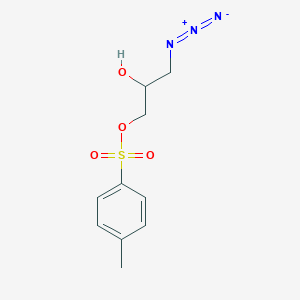
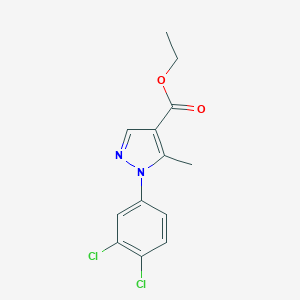
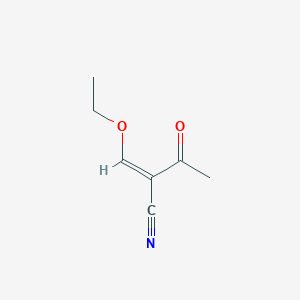
![4-Ethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B69065.png)
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide](/img/structure/B69066.png)